N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-27(25,21-9-8-18-5-1-2-6-19(18)13-21)23(14-17-10-12-26-16-17)15-20-7-3-4-11-22-20/h3-4,7-13,16H,1-2,5-6,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBPCWRILVBVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The pyridine and thiophene rings contribute to the compound's binding affinity and specificity.
Comparison with Similar Compounds
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c)
Structural Differences :
- Core : Naphthalene-1-sulfonamide vs. tetralin-2-sulfonamide.
- Substituents : Benzyloxy and trimethyl groups on pyridine vs. pyridin-2-ylmethyl and thiophen-3-ylmethyl groups.
Implications : - The benzyloxy group in 17c increases steric bulk and may reduce solubility compared to the thiophene and pyridine substituents in the target compound .
- Synthetic Route: Synthesized via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with naphthalene-1-sulfonyl chloride in dichloromethane with triethylamine, suggesting analogous methods for sulfonamide formation in the target compound .
(S)-N-(1-((5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide (20)
Structural Differences :
- Core : Tetralin-2-methyl-piperidine vs. tetralin-2-sulfonamide.
- Functional Groups : Piperidine and phenylpropionamide vs. sulfonamide with pyridine/thiophene.
Implications : - The piperidine ring introduces basicity, which may enhance solubility in acidic environments compared to the neutral sulfonamide group in the target compound .
- Synthetic Notes: Deprotection steps (e.g., removal of tetrahydropyranyl groups) were critical for 20, suggesting that the target compound may require similar protective strategies for functional group stability .
Pyridine-Tetralin Derivatives (11d, 11e, 11f)
Structural Differences :
- Core : Tetralin-linked pyridine vs. tetralin-sulfonamide.
- Substituents : Chlorophenyl, fluorophenyl, and methoxyphenyl groups vs. pyridine/thiophene.
Implications : - Compounds 11d–11f exhibited in vitro anticancer activity, suggesting that the target compound’s tetralin-sulfonamide scaffold could be explored for similar applications .
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (from )
Structural Differences :
- Core : Naphthalene-1-yloxy vs. tetralin-sulfonamide.
- Functional Groups : Secondary amine vs. sulfonamide.
Implications : - The amine group in this compound may undergo faster oxidative metabolism compared to the sulfonamide group in the target compound, which is generally more stable .
Biological Activity
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural motif that combines elements of pyridine, thiophene, and tetrahydronaphthalene, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Many tetrahydronaphthalene derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Compounds containing thiophene and pyridine rings often demonstrate significant antibacterial and antifungal activities.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes, which can be crucial in the treatment of diseases.
Anticancer Activity
Studies have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (skin cancer) | 15.4 | |
| MCF7 (breast cancer) | 12.7 | |
| HeLa (cervical cancer) | 10.5 |
The structure-activity relationship (SAR) studies suggest that the presence of the sulfonamide group enhances the compound's ability to interact with cellular targets.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results indicate a promising profile for further development as an antimicrobial agent.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on the efficacy of this compound against human breast cancer cells revealed that it induces apoptosis through the activation of caspase pathways. The mechanism was elucidated using flow cytometry and Western blot analysis. -
Case Study on Antimicrobial Activity :
In vitro studies demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for developing novel treatments for resistant bacterial infections.
Preparation Methods
Sulfonation of Tetrahydronaphthalene
The tetrahydronaphthalene core undergoes sulfonation at the 2-position using fuming sulfuric acid or chlorosulfonic acid. For example, reaction with chlorosulfonic acid at 0–5°C for 4–6 hours yields 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid .
Chlorination to Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). A patent by describes chlorination with PCl₅ in dichloromethane at reflux (40°C) for 12 hours, achieving >90% conversion.
Table 1: Optimization of Sulfonyl Chloride Synthesis
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| PCl₅ | Dichloromethane | 40°C | 12 | 92 | |
| SOCl₂ | Toluene | 80°C | 8 | 85 | |
| POCl₃ | DMF | 100°C | 6 | 78 |
Preparation of N-(Pyridin-2-ylmethyl)-N-(Thiophen-3-ylmethyl)Amine
The secondary amine component is synthesized via reductive amination or nucleophilic substitution:
Reductive Amination
A two-step approach involves:
- Formation of the imine : Reaction of pyridin-2-ylmethylamine with thiophen-3-ylmethylaldehyde in ethanol at 25°C for 6 hours.
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the secondary amine, yielding N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine with 75–80% efficiency.
Alkylation of Primary Amines
Alternative routes employ alkylation of pyridin-2-ylmethylamine with thiophen-3-ylmethyl bromide. Using potassium carbonate (K₂CO₃) as a base in acetonitrile at 60°C for 12 hours achieves 70% yield.
Sulfonamide Coupling Reaction
The final step involves reacting the sulfonyl chloride with the secondary amine:
Reaction Conditions
A mixture of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (1.2 equiv) and N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine (1.0 equiv) in tetrahydrofuran (THF) is stirred at 0°C under nitrogen. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, and the reaction proceeds at 25°C for 24 hours.
Table 2: Solvent and Base Optimization for Sulfonamide Formation
| Solvent | Base | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| THF | Triethylamine | 25°C | 24 | 88 | |
| DMF | K₂CO₃ | 50°C | 18 | 82 | |
| DCM | Pyridine | 0°C → 25°C | 12 | 75 |
Purification
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (7:3).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Strong absorption bands at 1165 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.
Mass Spectrometry (MS)
High-resolution ESI-MS shows [M+H]⁺ at m/z 413.1245 (calculated 413.1248 for C₂₁H₂₃N₂O₂S₂).
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Exposure to moisture leads to hydrolysis, reducing yields. Strict anhydrous conditions (e.g., molecular sieves, nitrogen atmosphere) are critical.
Diastereomer Formation
The tetrahydronaphthalene core may introduce stereochemical complexity. Chiral HPLC separation (Chiralpak IA column, hexane/ethanol 9:1) resolves enantiomers.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilization of the amine component on Wang resin enables stepwise coupling, though yields are lower (60–65%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates sulfonamide coupling, improving yields to 85%.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
- Methodological Answer : Synthesis typically involves sulfonamide bond formation via nucleophilic substitution. Key steps include:
- Activation of sulfonyl chloride : React 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with amines (pyridin-2-ylmethylamine and thiophen-3-ylmethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere to prevent oxidation .
- Temperature control : Reactions are often conducted at reflux (80–120°C) to enhance reactivity while minimizing side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization yields pure product. Reported yields for analogous sulfonamides range from 59% to 71% .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze and NMR to verify substituent integration and coupling patterns. For example, pyridine protons appear as deshielded signals near δ 8.5–9.0 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm .
- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with electrospray ionization (ESI+), targeting the exact mass of (calculated ~435.12 g/mol).
- X-ray crystallography : Resolve crystal structures using SHELX software for refinement. Mercury CSD 2.0 can visualize packing patterns and intermolecular interactions .
Q. What experimental approaches are used to determine solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–7.4) at 25°C. Quantify via UV-Vis spectroscopy using a calibration curve. For hydrophobic sulfonamides, co-solvents (e.g., DMSO ≤1%) may be required .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. Monitor hydrolysis of sulfonamide bonds under acidic/basic conditions .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly for chiral centers in the tetrahydronaphthalene moiety?
- Methodological Answer :
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) during sulfonamide formation.
- Crystallographic analysis : Resolve enantiomers via X-ray diffraction. SHELXL refinement can distinguish between R/S configurations .
- Dynamic NMR : Detect diastereotopic protons in chiral environments to confirm stereochemical purity .
Q. How should researchers resolve discrepancies between spectroscopic data and computational modeling results?
- Methodological Answer :
- Validation pipeline : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* basis set). Adjust for solvent effects using COSMO-RS models.
- Crystallographic benchmarking : Compare experimental X-ray bond lengths/angles with optimized geometries from molecular mechanics (Mercury CSD) .
- Case study : For a sulfonamide analog, conflicting NMR signals (δ 2.8–3.2 ppm) were resolved by identifying rotational isomers via variable-temperature NMR .
Q. What strategies optimize reaction yields when electron-deficient heterocycles (e.g., thiophen-3-ylmethyl) hinder nucleophilic substitution?
- Methodological Answer :
- Activation methods : Use coupling agents (HATU, EDCI) to enhance amine nucleophilicity. Additives like DMAP or N-hydroxysuccinimide improve sulfonyl chloride reactivity .
- Solvent optimization : Switch to DMF or DMSO to stabilize transition states. Microwave-assisted synthesis (100°C, 30 min) can accelerate sluggish reactions .
- Protection/deprotection : Temporarily protect thiophene sulfur with Boc groups to prevent undesired side reactions .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this sulfonamide?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., pyridine N-oxide, thiophene ring substitution) and assess activity changes. For example, replacing pyridin-2-ylmethyl with quinoline alters enzyme inhibition potency .
- Enzyme assays : Test inhibition of dihydropteroate synthase (DHPS) or carbonic anhydrase using fluorometric assays. IC values for related sulfonamides range from 10 nM to 1 µM .
- Computational docking : Use AutoDock Vina to predict binding modes in protein active sites (e.g., PDB: 1AJJ for DHPS). Validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
